

Application Notes and Protocols for ChIP-seq Analysis of P300 Bromodomain Inhibition

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Compound of Interest		
Compound Name:	P300 bromodomain-IN-1	
Cat. No.:	B12396475	Get Quote

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These application notes provide a comprehensive guide to utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of P300 bromodomain inhibition, with a focus on the inhibitor **P300 bromodomain-IN-1**. The protocols and data presented herein are essential for understanding the molecular mechanisms of P300 bromodomain inhibitors and their potential as therapeutic agents.

Introduction

The histone acetyltransferase p300 is a critical transcriptional co-activator involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis. Its bromodomain is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby tethering the p300/CBP complex to chromatin and facilitating gene transcription.[1][2][3] Inhibition of the p300 bromodomain presents a promising therapeutic strategy for various diseases, including cancer.[4][5] **P300 bromodomain-IN-1** is a potent and selective inhibitor of the p300 bromodomain with an IC50 of 49 nM. This document outlines the experimental workflow and protocols for analyzing the effects of **P300 bromodomain-IN-1** on histone acetylation and gene expression using ChIP-seq.

Data Presentation Quantitative Analysis of P300 Bromodomain Inhibition



Treatment with P300 bromodomain inhibitors typically leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at specific genomic loci, particularly at enhancers, and subsequent changes in the expression of target genes. While specific quantitative data for **P300** bromodomain-IN-1 is not readily available in public literature, the following tables represent the expected outcomes based on studies with other potent P300/CBP bromodomain inhibitors.

Table 1: Representative Changes in H3K27ac ChIP-seq Signal at Key Gene Loci Following P300 Bromodomain Inhibitor Treatment.

Gene Locus	Treatment	H3K27ac Peak Intensity (Normalized Reads)	Fold Change
MYC Enhancer	Vehicle (DMSO)	1500	-
P300 Inhibitor	600	-2.5	
CCND1 Promoter	Vehicle (DMSO)	1200	-
P300 Inhibitor	750	-1.6	
Housekeeping Gene Promoter (e.g., GAPDH)	Vehicle (DMSO)	2000	-
P300 Inhibitor	1900	-1.05	

Table 2: Representative Changes in Gene Expression (RNA-seq) Following P300 Bromodomain Inhibitor Treatment.



Gene	Treatment	Normalized Expression (TPM)	Log2 Fold Change
MYC	Vehicle (DMSO)	100	-
P300 Inhibitor	40	-1.32	
CCND1	Vehicle (DMSO)	80	-
P300 Inhibitor	50	-0.68	
CDKN1A (p21)	Vehicle (DMSO)	20	-
P300 Inhibitor	35	+0.81	
GAPDH	Vehicle (DMSO)	500	-
P300 Inhibitor	490	-0.03	

Experimental Protocols

Protocol 1: Cell Culture and Treatment with P300 Bromodomain-IN-1

- Cell Seeding: Plate cells (e.g., human multiple myeloma cell line OPM-2) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.
- Inhibitor Preparation: Prepare a stock solution of P300 bromodomain-IN-1 in DMSO.
 Further dilute the stock solution in culture medium to the desired final concentration (e.g., 1 μM).
- Treatment: Treat cells with P300 bromodomain-IN-1 or vehicle (DMSO) for the desired time period (e.g., 24 hours).
- Cell Harvesting: Harvest cells by centrifugation for subsequent ChIP-seq analysis.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27ac



This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell line and antibody used.

- Cross-linking: Resuspend the cell pellet in fresh culture medium and add formaldehyde to a
 final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.
 Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and
 incubate for 5 minutes.
- Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.
- Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer.
 Shear the chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin with an anti-H3K27ac antibody or a negative control IgG overnight at 4°C with rotation.
 - Add Protein A/G magnetic beads and incubate to capture the antibody-chromatin complexes.
- Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
 wash buffer, and TE buffer to remove non-specifically bound proteins.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C.
- DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

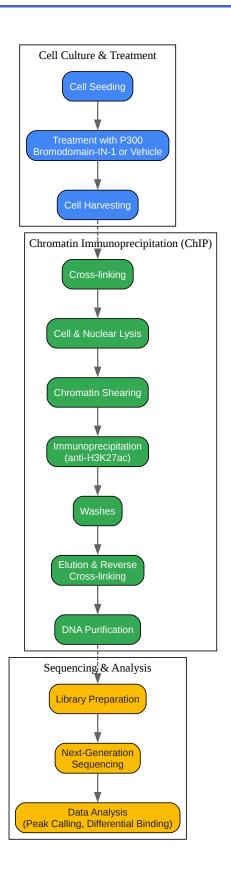
Protocol 3: ChIP-seq Library Preparation and Sequencing



- Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
- Library Amplification: Amplify the libraries by PCR.
- Sequencing: Sequence the libraries on a next-generation sequencing platform.

Mandatory Visualization

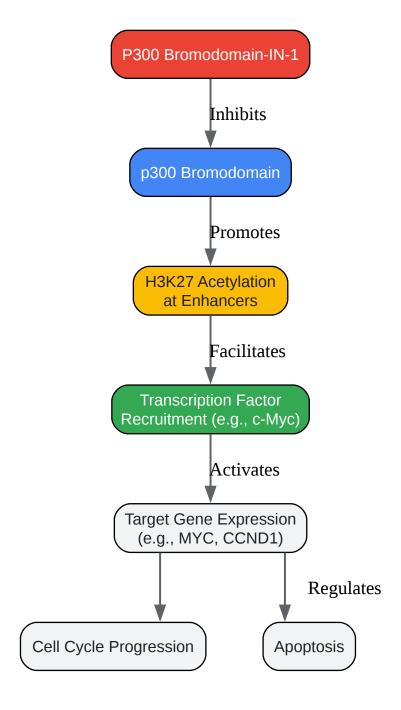




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Caption: Experimental workflow for ChIP-seq analysis.





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Caption: P300 signaling and inhibition.





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Caption: Logical flow of P300 inhibition effects.

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